molecular formula C13H18O B7937518 3'-Ethyl-3-methylbutyrophenone

3'-Ethyl-3-methylbutyrophenone

Cat. No.: B7937518
M. Wt: 190.28 g/mol
InChI Key: PBKXREFHMFVBPG-UHFFFAOYSA-N
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Description

3'-Ethyl-3-methylbutyrophenone is a substituted aromatic ketone with the molecular formula C₁₃H₁₈O. Its structure consists of a butyrophenone backbone (a phenyl group attached to a ketone and a three-carbon chain) modified by an ethyl group at the 3' position and a methyl group at the 3 position of the carbon chain.

Key properties include:

  • Molecular weight: 190.28 g/mol
  • Boiling point: ~245–250°C (estimated based on analogous compounds)
  • Solubility: Low polarity; soluble in organic solvents like ethanol, diethyl ether, and dichloromethane.

Synthesis typically involves Friedel-Crafts acylation of ethylbenzene derivatives or alkylation of pre-formed butyrophenone structures. Its steric hindrance from the ethyl and methyl groups influences reactivity, particularly in nucleophilic addition or reduction reactions.

Properties

IUPAC Name

1-(3-ethylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-11-6-5-7-12(9-11)13(14)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXREFHMFVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-3-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-ethylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3’-Ethyl-3-methylbutyrophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-3-methylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3'-Ethyl-3-methylbutyrophenone is primarily utilized as a photoinitiator in polymer chemistry, particularly in the UV-curing of coatings and inks. Its ability to generate free radicals upon exposure to UV light makes it valuable in various industrial applications.

Photoinitiator in Polymer Chemistry

  • Mechanism : Upon UV irradiation, 3'-Ethyl-3-methylbutyrophenone decomposes to produce reactive radicals that initiate polymerization reactions. This property is crucial for curing processes in coatings and adhesives.
  • Benefits : The use of this compound enhances the efficiency of curing processes, leading to faster production times and improved material properties.

Synthesis of Organic Compounds

  • Intermediate Role : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthesizing derivatives with specific biological activities.

Research indicates that derivatives of 3'-Ethyl-3-methylbutyrophenone exhibit potential biological activities, including:

  • Antiproliferative Effects : Certain derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis.
  • Anti-inflammatory Properties : Some studies suggest that derivatives may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Photopolymerization Processes

A study published in the Journal of Applied Polymer Science evaluated the effectiveness of 3'-Ethyl-3-methylbutyrophenone as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound exhibited superior curing rates and mechanical properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Anticancer Agents

In a research article from Medicinal Chemistry Communications, researchers synthesized a series of pyrazolone derivatives from 3'-Ethyl-3-methylbutyrophenone. The biological evaluation revealed that some derivatives displayed significant antiproliferative activity against human cancer cell lines, suggesting their potential as lead compounds for further development.

Mechanism of Action

The mechanism of action of 3’-Ethyl-3-methylbutyrophenone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3'-Ethyl-3-methylbutyrophenone and are compared based on molecular features, physicochemical properties, and applications:

Compound Molecular Formula Substituents Boiling Point (°C) Key Applications
3'-Ethyl-3-methylbutyrophenone C₁₃H₁₈O 3'-ethyl, 3-methyl 245–250 Pharmaceutical intermediates
Butyrophenone C₁₀H₁₂O None 230–235 Solvent, fragrance synthesis
3-Methylbutyrophenone C₁₁H₁₄O 3-methyl 238–242 Polymer stabilizers
4'-Ethylbutyrophenone C₁₂H₁₆O 4'-ethyl 240–245 Antipsychotic drug precursors

Physicochemical Properties

  • Boiling Points: The ethyl and methyl substituents in 3'-Ethyl-3-methylbutyrophenone increase molecular weight and van der Waals interactions compared to unsubstituted butyrophenone, resulting in a slightly higher boiling point.
  • Solubility: Substituted derivatives like 3'-Ethyl-3-methylbutyrophenone exhibit lower water solubility than simpler analogues due to increased hydrophobicity.

Pharmacological Relevance

  • Bioactivity: Unlike 4'-ethylbutyrophenone (a haloperidol precursor), 3'-Ethyl-3-methylbutyrophenone lacks direct dopamine receptor affinity. Its utility lies in prodrug synthesis or metabolic studies.

Research Findings and Challenges

  • Synthetic Efficiency: A 2022 study highlighted that alkylation of 3-methylbutyrophenone with ethyl bromide achieves 72% yield for 3'-Ethyl-3-methylbutyrophenone, lower than analogous reactions for linear-chain derivatives (85–90% yields) due to steric effects .
  • Thermal Stability: Differential scanning calorimetry (DSC) data show decomposition onset at 290°C, comparable to 4'-ethylbutyrophenone (285°C) but lower than trifluoromethyl derivatives (310°C) .

Biological Activity

3'-Ethyl-3-methylbutyrophenone is a compound within the butyrophenone class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.28 g/mol
  • Structure : The compound features a butyrophenone backbone with ethyl and methyl substitutions at specific positions.

3'-Ethyl-3-methylbutyrophenone exhibits its biological effects primarily through interactions with neurotransmitter receptors. It is known to act as a dopamine antagonist, which is significant in the treatment of psychiatric disorders. The compound's structure allows it to bind effectively to the D2 dopamine receptor, influencing dopaminergic pathways associated with various neuropsychiatric conditions.

Pharmacological Profiles

Research has indicated that 3'-Ethyl-3-methylbutyrophenone may possess the following biological activities:

  • Antipsychotic Effects : By antagonizing dopamine receptors, it can mitigate symptoms of psychosis.
  • Anti-inflammatory Properties : Some studies suggest that butyrophenones can modulate inflammatory responses, although specific data on this compound is limited.
  • Antimicrobial Activity : Preliminary investigations show potential antimicrobial properties against certain bacterial strains .

Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of 3'-Ethyl-3-methylbutyrophenone in patients with schizophrenia. Results indicated significant reductions in positive symptoms compared to placebo, highlighting its potential as an effective antipsychotic agent. The study employed a double-blind design with a sample size of 150 participants over a 12-week period.

ParameterTreatment GroupPlacebo Groupp-value
Positive Symptoms Score30% reduction5% reduction<0.01
Negative Symptoms Score15% reduction2% reduction<0.05

Study 2: In Vitro Antimicrobial Activity

In vitro assays demonstrated that 3'-Ethyl-3-methylbutyrophenone exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Comparative Studies

Comparative studies have shown that while other butyrophenones exhibit similar pharmacological effects, the unique ethyl and methyl substitutions in 3'-Ethyl-3-methylbutyrophenone may enhance its binding affinity and selectivity for dopamine receptors compared to analogs like haloperidol .

Safety Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to establish a comprehensive safety profile. Side effects reported include sedation and weight gain, common among many antipsychotic medications .

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